molecular formula C13H11BrO3S B13763299 (2-Methylphenyl)4-bromobenzenesulfonate CAS No. 7463-25-4

(2-Methylphenyl)4-bromobenzenesulfonate

Cat. No.: B13763299
CAS No.: 7463-25-4
M. Wt: 327.20 g/mol
InChI Key: CWXXRMDWLWLJPB-UHFFFAOYSA-N
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Description

(2-Methylphenyl)4-bromobenzenesulfonate is an organic compound that belongs to the sulfonate family. It is characterized by the presence of a 2-methylphenyl group and a 4-bromobenzenesulfonate group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)4-bromobenzenesulfonate typically involves the reaction of 2-methylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylphenol+4-Bromobenzenesulfonyl chlorideThis compound\text{2-Methylphenol} + \text{4-Bromobenzenesulfonyl chloride} \rightarrow \text{this compound} 2-Methylphenol+4-Bromobenzenesulfonyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Methylphenyl)4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

(2-Methylphenyl)4-bromobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function.

Comparison with Similar Compounds

(2-Methylphenyl)4-bromobenzenesulfonate can be compared with other similar compounds, such as:

  • Phenyl 4-bromobenzenesulfonate
  • 2-Bromo-4-methylphenyl sulfonate

Uniqueness: The presence of the 2-methylphenyl group in this compound imparts unique chemical and physical properties, making it distinct from other sulfonate compounds. This structural feature influences its reactivity and interactions with other molecules, contributing to its specific applications in various fields.

Properties

CAS No.

7463-25-4

Molecular Formula

C13H11BrO3S

Molecular Weight

327.20 g/mol

IUPAC Name

(2-methylphenyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3

InChI Key

CWXXRMDWLWLJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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